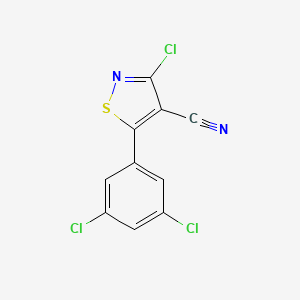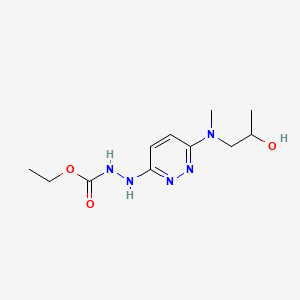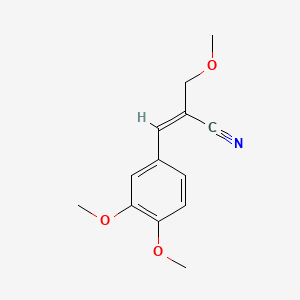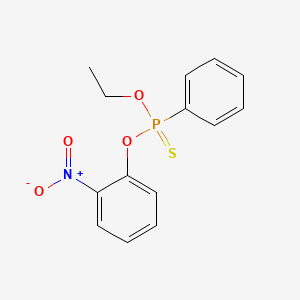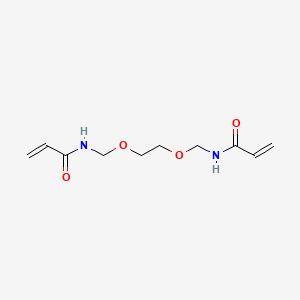
N,N'-(Ethylenebis(oxymethylene))bis(acrylamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) is an organic compound with the molecular formula C10H16N2O4. This compound is characterized by the presence of two acrylamide groups connected by an ethylenebis(oxymethylene) linker. It is a colorless solid and is primarily used as a crosslinking agent in various polymerization processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) can be synthesized through the reaction of acrylamide with ethylenebis(oxymethylene) in the presence of a suitable catalyst. The reaction typically involves the use of formaldehyde as a crosslinking agent and sulfuric acid as a catalyst. The reaction proceeds via the formation of N-hydroxymethylacrylamide, which subsequently reacts to form the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) involves the use of large-scale reactors where acrylamide and formaldehyde are reacted under controlled conditions. The reaction mixture is then purified through recrystallization using solvents such as acetone and water to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in nucleophilic addition reactions with alcohols, amines, and thiols, leading to the formation of mono- and disubstituted products.
Polymerization Reactions: It can undergo radical copolymerization with other monomers such as acrylonitrile and substituted acrylamides to form highly crosslinked gels.
Common Reagents and Conditions
Formaldehyde: Used as a crosslinking agent in the synthesis of the compound.
Sulfuric Acid: Acts as a catalyst in the reaction.
Peroxides, UV Light, or Redox Initiators: Used in radical copolymerization reactions to initiate the polymerization process.
Major Products Formed
The major products formed from the reactions of N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) include crosslinked polymers and gels, which have various applications in adhesives, paints, and superabsorbents .
Aplicaciones Científicas De Investigación
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and hydrogels.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents.
Industry: Utilized in the production of superabsorbent materials, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) primarily involves its ability to form crosslinked networks through polymerization reactions. The compound’s acrylamide groups can react with various monomers to create a three-dimensional network, which imparts unique mechanical and chemical properties to the resulting polymers. These crosslinked networks are responsible for the compound’s effectiveness in applications such as hydrogels and superabsorbents .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Methylenebisacrylamide: Another crosslinking agent used in polyacrylamide gels.
N,N’-Ethylenebis(acrylamide): Similar in structure but lacks the oxymethylene groups present in N,N’-(Ethylenebis(oxymethylene))bis(acrylamide).
Uniqueness
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) is unique due to its ethylenebis(oxymethylene) linker, which provides distinct mechanical and chemical properties to the polymers formed using this compound. This unique structure allows for the formation of highly crosslinked and stable networks, making it suitable for a wide range of applications .
Propiedades
Número CAS |
21988-92-1 |
|---|---|
Fórmula molecular |
C10H16N2O4 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
N-[2-[(prop-2-enoylamino)methoxy]ethoxymethyl]prop-2-enamide |
InChI |
InChI=1S/C10H16N2O4/c1-3-9(13)11-7-15-5-6-16-8-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) |
Clave InChI |
CFVMMKSYOQAGHO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCOCCOCNC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


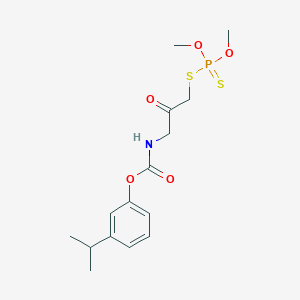
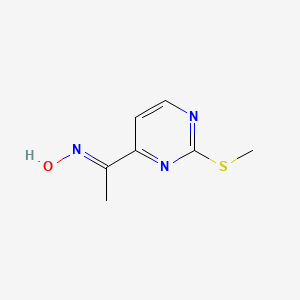
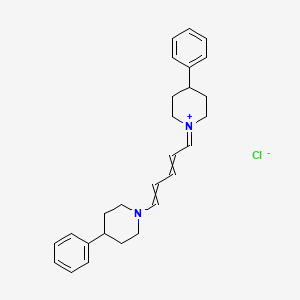
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)
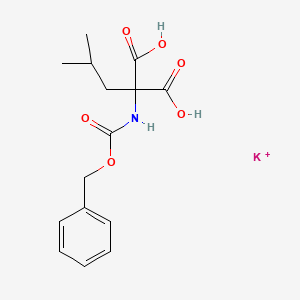
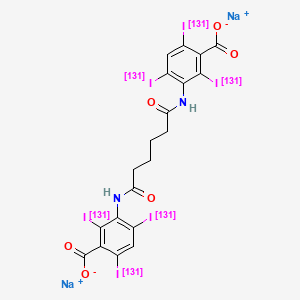
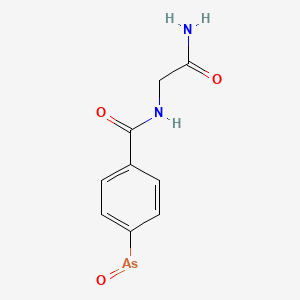

![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)

